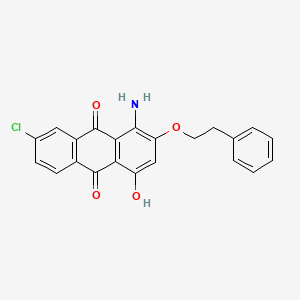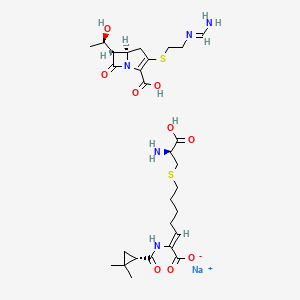
Imipenemandcilastatinsodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imipenem and cilastatin sodium is a combination of two active ingredients: imipenem, a broad-spectrum beta-lactam antibiotic, and cilastatin sodium, a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those caused by multidrug-resistant organisms . Imipenem works by inhibiting bacterial cell wall synthesis, while cilastatin sodium prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of imipenem involves several steps, starting from the synthesis of thienamycin, a naturally occurring antibiotic. Thienamycin is then chemically modified to produce imipenem . Cilastatin sodium is synthesized through a series of chemical reactions involving the formation of a specific enzyme inhibitor .
Industrial Production Methods: Industrial production of imipenem and cilastatin sodium involves aseptic mixing of the two components, followed by sterilization and packaging. The process includes the use of sodium bicarbonate as a solubilizing agent and pH adjuster . The final product is a sterile powder that is reconstituted with a suitable solvent before administration .
Analyse Chemischer Reaktionen
Types of Reactions: Imipenem and cilastatin sodium undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving imipenem and cilastatin sodium include sodium bicarbonate, saline, and pH buffers . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of imipenem and cilastatin sodium include various degradation products that are monitored to ensure the quality and stability of the final product .
Wissenschaftliche Forschungsanwendungen
Imipenem and cilastatin sodium have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of beta-lactam antibiotics and enzyme inhibitors . In biology, they are used to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls . In medicine, they are used to treat serious bacterial infections, including those caused by multidrug-resistant organisms . In industry, they are used in the development of new antibiotics and enzyme inhibitors .
Wirkmechanismus
Imipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . Cilastatin sodium inhibits renal dehydropeptidase, an enzyme that metabolizes and inactivates imipenem, thereby increasing the concentration of active imipenem in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to imipenem and cilastatin sodium include meropenem, ertapenem, and doripenem . These compounds are also beta-lactam antibiotics with broad-spectrum activity against gram-positive and gram-negative bacteria .
Uniqueness: Imipenem and cilastatin sodium are unique due to their combination of a beta-lactam antibiotic with a renal dehydropeptidase inhibitor. This combination enhances the efficacy of imipenem by preventing its degradation in the kidneys, making it more effective against a wide range of bacterial infections .
Eigenschaften
Molekularformel |
C28H42N5NaO9S2 |
|---|---|
Molekulargewicht |
679.8 g/mol |
IUPAC-Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI-Schlüssel |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


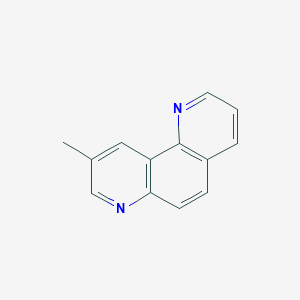
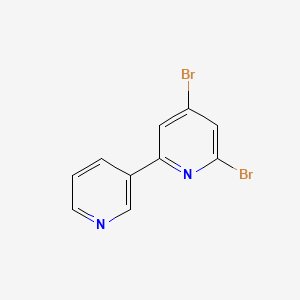
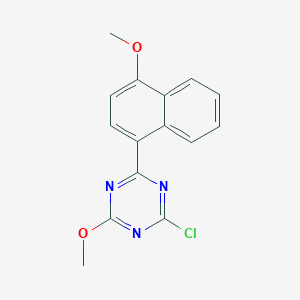
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
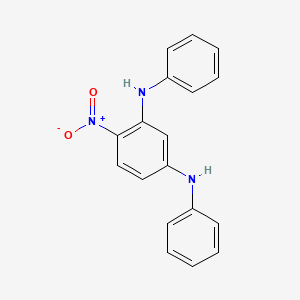
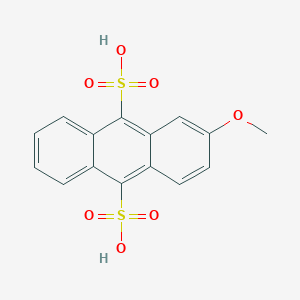
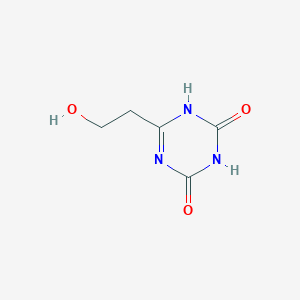
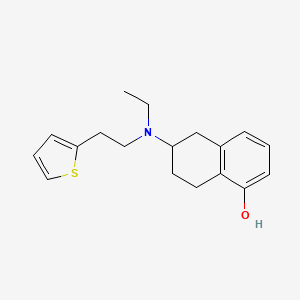

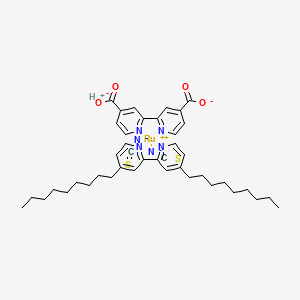
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
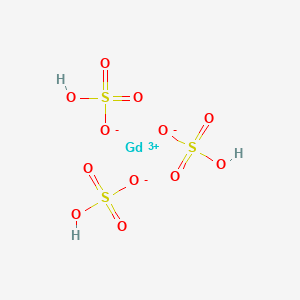
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
